molecular formula C13H9N3O4 B2951970 N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide CAS No. 919759-42-5

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

Cat. No. B2951970
CAS RN: 919759-42-5
M. Wt: 271.232
InChI Key: IORZTNDSCTVIRB-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, also known as MINDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MINDI is a heterocyclic compound with a unique structure that makes it an attractive target for drug discovery.

Scientific Research Applications

Anti-HIV Research

This compound has been reported in the context of anti-HIV research. Indole derivatives, which share a structural similarity to our compound of interest, have been studied for their potential as anti-HIV agents. Molecular docking studies of related compounds suggest that they could interact with HIV-1 proteins, potentially inhibiting the virus’ ability to replicate .

Material Synthesis

The compound’s versatile structure makes it suitable for material synthesis applications. It could be used as a precursor or a building block in creating polymers or other complex materials with specific desired properties.

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-16-12(18)8-3-2-7(6-9(8)13(16)19)15-11(17)10-4-5-14-20-10/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZTNDSCTVIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

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